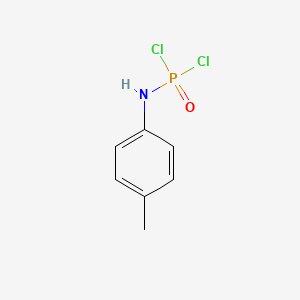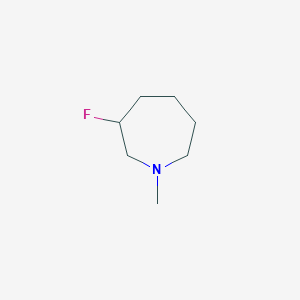
(2R,3S,4R,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S,4R,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid is an organic compound with the molecular formula C6H10O7 It is a derivative of hexanoic acid, characterized by the presence of four hydroxyl groups and one keto group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid typically involves the oxidation of suitable precursors. One common method is the oxidation of hexose derivatives under controlled conditions. The reaction often employs oxidizing agents such as nitric acid or potassium permanganate. The reaction conditions, including temperature and pH, are carefully controlled to ensure the selective oxidation of the desired positions on the hexose molecule .
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of microbial fermentation. Specific strains of bacteria or fungi can be engineered to produce the compound through metabolic pathways. This method offers advantages in terms of sustainability and scalability .
Análisis De Reacciones Químicas
Types of Reactions
(2R,3S,4R,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in polyhydroxy compounds.
Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, acylating agents.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted compounds with different functional groups .
Aplicaciones Científicas De Investigación
(2R,3S,4R,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and its potential as a biomarker.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of biodegradable polymers and other environmentally friendly materials
Mecanismo De Acción
The mechanism of action of (2R,3S,4R,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on the context. It may also participate in redox reactions, influencing cellular oxidative states and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal: Similar in structure but contains an additional hydroxyl group and an aldehyde group instead of a keto group.
(2R,3S,4R,5S)-2,3,4,5-tetramethylhexane-1,6-diol: Similar in having multiple hydroxyl groups but differs in the presence of methyl groups instead of hydroxyl groups.
Uniqueness
(2R,3S,4R,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid is unique due to its specific arrangement of hydroxyl and keto groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C6H10O7 |
|---|---|
Peso molecular |
194.14 g/mol |
Nombre IUPAC |
(2R,3S,4R,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h1-5,8-11H,(H,12,13)/t2-,3+,4+,5-/m1/s1 |
Clave InChI |
IAJILQKETJEXLJ-MGCNEYSASA-N |
SMILES isomérico |
C(=O)[C@H]([C@@H]([C@@H]([C@H](C(=O)O)O)O)O)O |
SMILES canónico |
C(=O)C(C(C(C(C(=O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(2,6-Dichlorobenzyl)piperidin-4-yl]methylamine](/img/structure/B12837554.png)



![2-(Chloromethyl)-7-methyl-1,4,6,9-tetraoxaspiro[4.4]nonane](/img/structure/B12837579.png)
![5-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B12837591.png)

![N-Butyl-2-[[2-(4-Fluorophenyl)-7-Methyl-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12837611.png)


![5-[2-(2,6-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12837643.png)


